Enhanced Proteolytic Stability of N-Methylated D-Amino Acids
Peptides containing N-methylated amino acids exhibit significantly enhanced resistance to proteolytic degradation compared to their non-methylated counterparts. For instance, in a study on N-methylated antimicrobial peptides, substitution of native residues with N-methyl amino acids increased stability against trypsin and chymotrypsin degradation by a factor of 104 to 106 times [1]. While this study did not directly test Boc-D-MeIle-OH, it provides class-level evidence that the N-methyl group is a critical determinant of proteolytic resistance. The D-configuration of isoleucine further amplifies this effect, as D-amino acids are generally poor substrates for mammalian proteases [2].
| Evidence Dimension | Proteolytic Stability Enhancement |
|---|---|
| Target Compound Data | 104- to 106-fold increase in stability against trypsin and chymotrypsin for N-methylated analogs (class-level data) |
| Comparator Or Baseline | Native, non-methylated peptide sequence |
| Quantified Difference | 104- to 106-fold increase in stability |
| Conditions | In vitro enzymatic degradation assay with trypsin and chymotrypsin |
Why This Matters
This evidence demonstrates that incorporating Boc-D-MeIle-OH into a peptide sequence is expected to dramatically increase its half-life in biological media, reducing the frequency of dosing and improving in vivo efficacy for therapeutic peptide candidates.
- [1] Liu, T., Zhu, N., Zhong, C., Zhu, Y., Gou, S., Chang, L., Bao, H., Liu, H., Zhang, Y., & Ni, J. (2020). Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. European Journal of Pharmaceutical Sciences, 152, 105453. View Source
- [2] Werner, H. M., Cabalteja, C. C., & Horne, W. S. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem, 17(8), 712-718. View Source
